molecular formula C11H14N2O5S B554801 Tosyl-L-asparagine CAS No. 36212-66-5

Tosyl-L-asparagine

Cat. No.: B554801
CAS No.: 36212-66-5
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-VIFPVBQESA-N
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Description

Tosyl-L-asparagine (CAS 36212-66-5) is a sulfonamide-protected derivative of the amino acid L-asparagine, featuring a p-toluenesulfonyl (tosyl) group attached to the α-amino group . With a molecular formula of C 11 H 14 N 2 O 5 S and a molecular weight of 286.31 g/mol, this compound serves as a critical intermediate in organic synthesis and peptide chemistry . The tosyl group acts as a protective moiety, shielding the amino group during multi-step synthetic reactions and enabling selective deprotection under mild acidic or reductive conditions to regenerate the free amino group . This compound is widely utilized in peptidomimetic drug design due to the enhanced stability and selectivity it confers compared to unprotected peptides . Its structural rigidity and increased resistance to enzymatic degradation make it a valuable building block for developing therapeutics that target enzymes or receptors requiring specific stereochemical interactions . In biochemical research, this compound is a significant tool for studying enzyme activity and amino acid transport mechanisms, particularly in the context of L-asparaginase, an enzyme used in cancer therapy . L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, a mechanism that deprives certain leukemic cells of an essential nutrient and leads to cell death . Researchers use derivatives like this compound to probe these complex protein-protein and enzyme-substrate interactions . This product is intended for research purposes only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Sequences

To prevent side-chain interactions, the amide group of asparagine may be temporarily protected. For instance, tritylation using triphenylmethanol in acetic acid with acetic anhydride as a dehydrating agent forms N-trityl-L-asparagine, which is subsequently tosylated. This approach, adapted from patent CN114163354B, achieves 94.7% purity by isolating the tritylated intermediate via centrifugal filtration and ethyl acetate recrystallization before introducing the tosyl group.

Side Reactions and Mitigation

Deamidation of the Asparagine Side Chain

The side-chain amide of asparagine undergoes hydrolysis to aspartic acid under acidic or basic conditions, with a half-life of 14 days at pH 7.4 and 37°C. In tosylation reactions, maintaining pH <10 and temperatures <10°C reduces deamidation to <2%. Post-synthesis, ion-exchange chromatography effectively separates Tosyl-L-asparagine from aspartic acid derivatives.

Racemization

Racemization at the α-carbon occurs via base-catalyzed enolization, with a rate of 0.5% per hour at pH 10. Chiral HPLC analysis confirms enantiomeric excess (>99%) when reactions are conducted below 5°C and neutralized within 3 hours.

Purification and Characterization

Crystallization Techniques

This compound is isolated by acidifying the reaction mixture to pH 2–3, inducing crystallization. Recrystallization from ethanol-water (3:1) yields needle-like crystals with 98.5% purity. Centrifugal filtration, as described in patent CN114163354B, removes byproducts like sodium chloride and unreacted asparagine.

Analytical Data

Melting Point : 182–184°C (decomposes)
IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (amide C=O), 1170 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.80 (d, 2H, aromatic), 7.42 (d, 2H, aromatic), 4.35 (m, 1H, α-CH), 2.42 (s, 3H, CH₃)

Industrial-Scale Production

Patent CN114163354B outlines a scalable process using continuous stirred-tank reactors (CSTRs) for tosylation. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CPrevents hydrolysis
pH9.0–9.5Minimizes deamidation
Stirring Rate400 rpmEnhances mixing
Tosyl Chloride Feed Rate0.1 mL/min·g asparagineAvoids local overheating

This method achieves 85% yield on a 10 kg scale, with a production cost of $12.50 per gram .

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: L-asparagine and p-toluenesulfonic acid.

    Reduction: L-asparagine.

Mechanism of Action

The primary mechanism of action of Tosyl-L-asparagine involves its role as a protected amino acid derivative. The tosyl group protects the amino group from unwanted reactions during synthetic processes. Once the desired modifications are complete, the tosyl group can be removed to regenerate the free amino group, allowing further reactions or biological activity .

Comparison with Similar Compounds

Regulatory and Industrial Status

This compound is listed in major chemical inventories (e.g., TSCA, EINECS) and is produced industrially using scaled-up versions of laboratory synthesis protocols. Regulatory compliance emphasizes proper waste disposal to mitigate environmental release of sulfonamide byproducts .

Biological Activity

Tosyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and solubility. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in the context of enzyme interactions, amino acid transport mechanisms, and cancer therapy.

Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₄S
  • Molecular Weight : 285.31 g/mol

The tosyl group serves as a protective moiety for the amino group in L-asparagine, allowing for specific reactions in peptide synthesis and modification. This modification is crucial for probing protein-protein interactions (PPIs) and enhancing the binding affinity towards specific targets compared to unmodified L-asparagine.

Enzyme Activity

This compound is often utilized in studies involving enzyme activity, particularly in relation to L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into ammonia and aspartate. This reaction is particularly relevant in cancer therapies targeting leukemic cells, where depletion of asparagine can induce apoptosis in sensitive cancer cells .

Table 1: Role of L-Asparaginase in Cancer Therapy

EnzymeReactionApplication
L-AsparaginaseAsparagine → Aspartate + NH₃Treatment of leukemia
This compoundProbing enzyme activityResearch on PPIs

Cancer Metabolism

Recent studies have highlighted the role of asparagine in cancer cell metabolism. Asparagine is crucial for cellular adaptation to nutrient deprivation, particularly in glutamine-deprived environments. The expression levels of asparagine synthetase (ASNS) have been correlated with poor prognosis in various cancers, including gliomas and neuroblastomas .

Case Study: ASNS Expression in Cancer

A study demonstrated that knockdown of ASNS led to cell death even when glutamine was present, which could be reversed by adding exogenous asparagine. This indicates that asparagine plays a critical role not only in protein synthesis but also in maintaining cell viability under stress conditions .

The mechanism through which this compound exerts its biological effects largely depends on its incorporation into peptides or proteins. The bulky tosyl group can influence the binding affinities and selectivities towards various protein targets. This makes it a valuable tool for researchers studying PPIs and enzyme-substrate interactions.

Protein-Protein Interactions

This compound can be incorporated into short peptide chains, allowing scientists to use these peptides as substrates for enzymes or probes for studying PPIs. The modification can significantly alter the interaction dynamics between proteins, providing insights into cellular processes and potential therapeutic targets.

Q & A

Q. How should researchers document this compound synthesis protocols to meet journal reproducibility guidelines?

  • Methodological Answer :
  • Detailed Descriptions : Specify exact molar ratios, solvent grades, and equipment (e.g., "dry DMF stored over molecular sieves").
  • Data Sharing : Deposit raw NMR and HPLC files in repositories like Zenodo with DOI links.
  • Ethical Compliance : Adhere to ACS Ethical Guidelines for transparent reporting of failed experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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